

Discovery and history of 5,6-Dihydro-2H-pyran-3-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5,6-Dihydro-2H-pyran-3-carboxylic acid

Cat. No.: B016906

[Get Quote](#)

5,6-Dihydro-2H-pyran-3-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,6-Dihydro-2H-pyran-3-carboxylic acid is a heterocyclic compound of significant interest in organic synthesis and medicinal chemistry. Its unique structural features make it a valuable precursor for the synthesis of a variety of more complex molecules, including natural products and biologically active compounds. This technical guide provides a comprehensive overview of the synthesis, properties, and key applications of **5,6-Dihydro-2H-pyran-3-carboxylic acid**, with a focus on its role in asymmetric synthesis and agrochemical research. Detailed experimental protocols and structured data are presented to facilitate its use in a laboratory setting.

Introduction and Historical Context

While the precise moment of discovery and the first synthesis of **5,6-Dihydro-2H-pyran-3-carboxylic acid** are not extensively documented in readily available literature, its significance has grown in specialized areas of organic chemistry. The compound, a derivative of the dihydropyran ring system, has emerged as a key building block in synthetic chemistry.

Research involving this molecule has notably focused on its utility as a substrate in asymmetric catalysis and for the development of bioactive molecules.^[1] Derivatives of **5,6-Dihydro-2H-pyran-3-carboxylic acid** have been investigated for their potential as insecticides and fungicides, with its methyl ester showing a notable effect against the fruit fly, *Drosophila melanogaster*.^[2]

Physicochemical Properties

5,6-Dihydro-2H-pyran-3-carboxylic acid is typically an off-white to light yellow powder.^[3] A summary of its key physical and chemical properties is provided in the table below.

Property	Value	Reference
CAS Number	100313-48-2	[1] [4]
Molecular Formula	C ₆ H ₈ O ₃	[1] [4]
Molecular Weight	128.13 g/mol	[1] [4]
Boiling Point	~274.9 °C at 760 mmHg	[1]
Flash Point	~120.9 °C	[1]
Density	~1.3 g/cm ³	[1]
Appearance	Off-white to light yellow powder	[3]
Purity (typical)	≥95%	[4] [5]

Synthesis and Experimental Protocols

While a definitive first synthesis is not documented, modern synthetic routes are available. One of the most prominent applications of **5,6-Dihydro-2H-pyran-3-carboxylic acid** is its use as a precursor in the asymmetric synthesis of methyl (+)-tetrahydro-2H-pyran-3-carboxylate, a known cockroach attractant.^[6] This transformation is achieved through enantioselective hydrogenation.

Key Synthesis: Enantioselective Hydrogenation

The key step in this synthesis is the enantioselective hydrogenation of the carbon-carbon double bond in **5,6-Dihydro-2H-pyran-3-carboxylic acid**. This reaction is typically carried out using a palladium catalyst supported on alumina, modified with a chiral cinchona alkaloid, such as cinchonidine. This method has been shown to produce the saturated product with high optical purity.[\[2\]](#)[\[6\]](#)

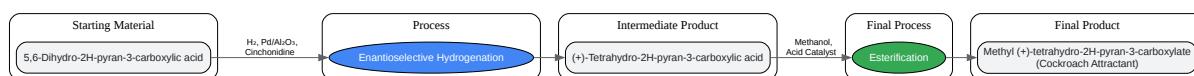
Experimental Protocol: Enantioselective Hydrogenation of **5,6-Dihydro-2H-pyran-3-carboxylic acid**[\[2\]](#)[\[6\]](#)

Materials:

- **5,6-Dihydro-2H-pyran-3-carboxylic acid**
- 5% Palladium on Alumina (Pd/Al₂O₃) catalyst
- Cinchonidine (modifier)
- Solvent (e.g., Toluene, Ethanol)
- Hydrogen gas (H₂)

Procedure:

- Catalyst Preparation: The 5% Pd/Al₂O₃ catalyst is pre-treated and modified with cinchonidine in a suitable solvent. The concentration of the modifier is crucial for achieving good enantioselectivity.
- Reaction Setup: The substrate, **5,6-Dihydro-2H-pyran-3-carboxylic acid**, is dissolved in the chosen solvent in a high-pressure reactor. The modified catalyst is then added to this solution.
- Hydrogenation: The reactor is sealed, purged with hydrogen gas, and then pressurized to the desired hydrogen pressure. The reaction mixture is stirred vigorously at a controlled temperature.
- Reaction Monitoring: The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of


the starting material.

- Work-up and Purification: Upon completion, the catalyst is removed by filtration. The solvent is evaporated under reduced pressure. The resulting crude product, tetrahydro-2H-pyran-3-carboxylic acid, can be purified by crystallization or chromatography.
- Esterification: To obtain the target cockroach attractant, the purified carboxylic acid is esterified to its methyl ester, methyl (+)-tetrahydro-2H-pyran-3-carboxylate, using standard esterification methods (e.g., reaction with methanol in the presence of an acid catalyst).

Expected Outcome:

This procedure can yield the saturated product with an optical purity of up to 89% enantiomeric excess (ee).[6]

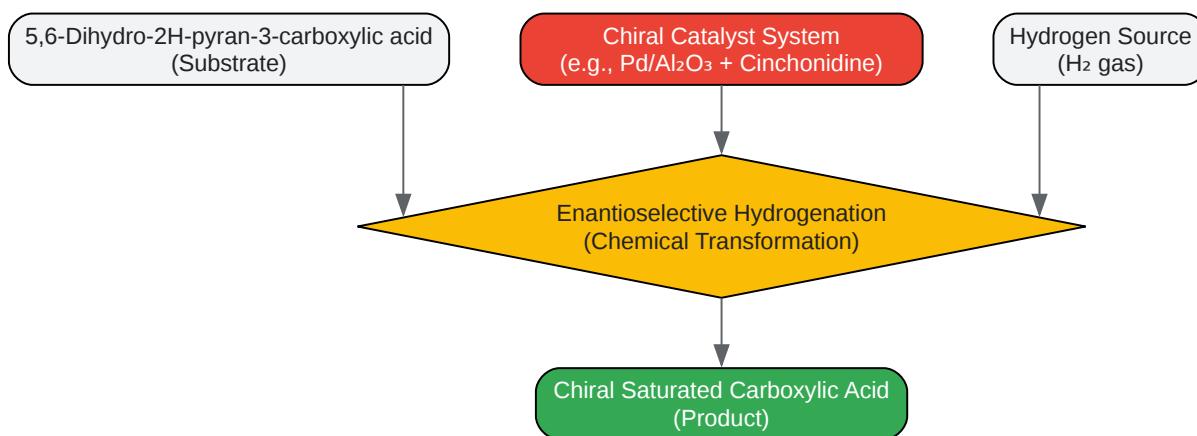
Logical Workflow of the Synthesis

[Click to download full resolution via product page](#)

Caption: Synthetic pathway from **5,6-Dihydro-2H-pyran-3-carboxylic acid**.

Applications in Drug Development and Agrochemicals

The primary documented applications of **5,6-Dihydro-2H-pyran-3-carboxylic acid** and its derivatives are in the fields of agrochemicals and as intermediates in the synthesis of biologically active molecules.


- Pheromone Synthesis: As detailed above, it is a crucial precursor for the asymmetric synthesis of a cockroach attractant.[2][6]

- Agrochemical Screening: Derivatives, including amides and esters of **5,6-Dihydro-2H-pyran-3-carboxylic acid**, have been evaluated in insecticidal, fungicidal, and acaricidal screening programs.[2] This suggests its potential as a scaffold for the development of new crop protection agents.

The structural motif of the dihydropyran ring is present in numerous natural products and pharmaceuticals, indicating that **5,6-Dihydro-2H-pyran-3-carboxylic acid** could serve as a versatile starting material for the synthesis of various bioactive compounds.

Signaling Pathways and Logical Relationships

The primary described utility of this compound is as a synthetic intermediate rather than a modulator of specific biological signaling pathways. The logical relationship in its main application is a straightforward synthetic transformation.

[Click to download full resolution via product page](#)

Caption: Key components in the enantioselective hydrogenation.

Conclusion

5,6-Dihydro-2H-pyran-3-carboxylic acid is a valuable heterocyclic building block with demonstrated utility in the asymmetric synthesis of natural products and potential applications in the agrochemical sector. While its early history is not prominently detailed, its modern

applications highlight its importance as a synthetic intermediate. The detailed protocols and data presented in this guide are intended to support further research and development efforts utilizing this versatile compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5,6-Dihydro-2H-pyran-3-carboxylic acid|CAS 100313-48-2 [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 2H-Pyran-3-carboxylic acid, 5,6-dihydro-, CasNo.100313-48-2 Hangzhou J&H Chemical Co., Ltd. China (Mainland) [jiaheng.lookingchem.com]
- 4. calpaclab.com [calpaclab.com]
- 5. bocsci.com [bocsci.com]
- 6. The enantioselective hydrogenation of 5,6-dihydro-2H-pyran-3-carboxylic acid over a cinchona alkaloid-modified palladium catalyst: asymmetric synthesis of a cockroach attractant - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [Discovery and history of 5,6-Dihydro-2H-pyran-3-carboxylic acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b016906#discovery-and-history-of-5-6-dihydro-2h-pyran-3-carboxylic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com